Superior In Vitro Antagonistic Potency of 2-Butyl-Derived Acetamide 14u Versus Reference AT1 Antagonist L-158,809
Derivatization of 2-butyl-4-chloro-3H-imidazo[4,5-c]pyridine via 4,5-dihydro-4-oxo formation and N-3 biphenyltetrazole/N-5 diethylacetamide substitution yields compound 14u, which demonstrates superior in vitro antagonistic activity compared to the established AT1 antagonist L-158,809 [1]. The acetamide derivative 14q (EMD 66,684), synthesized from the same core scaffold, exhibits superior in vivo antihypertensive efficacy compared to losartan in spontaneously hypertensive rats (SHR) when administered intravenously [1].
| Evidence Dimension | In vitro AT1 receptor antagonistic potency |
|---|---|
| Target Compound Data | Compound 14u (2-butyl-derived acetamide): superior activity stated |
| Comparator Or Baseline | L-158,809 (reference AT1 antagonist, Ki = 0.31 nM for rat AT1 receptor [2]) |
| Quantified Difference | Compound 14u stated as superior to L-158,809 in vitro; Compound 14q (EMD 66,684) superior to losartan in vivo (SHR iv administration) |
| Conditions | Angiotensin II receptor binding assay and isolated-organ test |
Why This Matters
This direct comparator evidence establishes the 2-butyl-imidazo[4,5-c]pyridine scaffold as a validated platform for developing AT1 antagonists with potency exceeding clinically relevant reference compounds.
- [1] Mederski WW, Dorsch D, Bokel HH, Beier N, Lues I, Schelling P. Non-peptide angiotensin II receptor antagonists: synthesis and biological activity of a series of novel 4,5-dihydro-4-oxo-3H-imidazo[4,5-c]pyridine derivatives. J Med Chem. 1994;37(11):1632-1645. doi:10.1021/jm00037a014 View Source
- [2] BindingDB. BDBM82259: L-158,809 binding affinity data. Ki = 0.31 nM for Type-1 angiotensin II receptor A (rat). View Source
